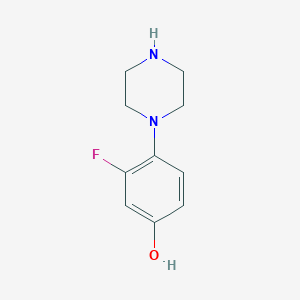

3-Fluoro-4-(1-piperazinyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-piperazin-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXXFVCWUKAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 1 Piperazinyl Phenol

Elucidation of Synthetic Routes to 3-Fluoro-4-(1-piperazinyl)phenol

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the crucial aryl-nitrogen bond that connects the piperazine (B1678402) ring to the fluorophenol moiety.

Analysis of Key Precursor Chemistry, including 3-Fluoro-4-hydroxyphenyl Amine Derivatives

The selection of appropriate starting materials is critical for an efficient synthesis. The most common approaches rely on either building the piperazine ring onto an existing aniline (B41778) precursor or coupling piperazine itself with a suitable aromatic precursor.

Key precursors for these syntheses are detailed below:

| Precursor Name | Structure | Synthetic Utility |

| 3-Fluoro-4-aminophenol |  | A primary amine precursor for building the piperazine ring via reaction with bis(2-chloroethyl)amine (B1207034) or similar dielectrophiles. nih.govresearchgate.net |

| 4-Bromo-2-fluorophenol (B1271925) |  | An aryl halide precursor suitable for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with piperazine. nih.gov |

| 3,4-Difluoronitrobenzene |  | A precursor for nucleophilic aromatic substitution (SNAr), where the fluorine at position 4 is activated by the para-nitro group for displacement by piperazine. Subsequent chemical steps are required to convert the nitro group to a hydroxyl group. |

The synthesis starting from an aniline derivative like 3-fluoro-4-aminophenol requires careful protection of the phenolic hydroxyl and the primary amine during the piperazine ring construction. Alternatively, using a halogenated precursor like 4-bromo-2-fluorophenol allows for direct coupling with piperazine, often in the later stages of a synthetic sequence.

Mechanistic Exploration of Piperazine Ring Formation Strategies

Two primary mechanistic strategies dominate the formation of the N-aryl piperazine core of the target molecule: direct ring annulation from an aniline and transition metal-catalyzed cross-coupling.

| Strategy | Key Reagents | General Mechanism | Pros & Cons |

| Ring Annulation from Aniline | Aniline derivative (e.g., 3-fluoro-4-aminophenol), bis(2-chloroethyl)amine. nih.govresearchgate.net | Involves the initial formation of a bis-alkylated amine intermediate through successive nucleophilic attack of the aniline on the chloroethyl groups, followed by an intramolecular cyclization to yield the piperazine ring. | Pros: Cost-effective reagents. Cons: Can generate side products; requires protection of other functional groups; bis(2-chloroethyl)amine is a hazardous reagent. |

| Buchwald-Hartwig Amination | Aryl halide (e.g., 4-bromo-2-fluorophenol), piperazine, Palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base (e.g., NaOtBu). nih.govorganic-chemistry.org | A catalytic cycle involving: 1. Oxidative addition of the Pd(0) catalyst to the aryl halide. 2. Coordination of the piperazine nitrogen to the palladium center. 3. Reductive elimination of the final N-aryl piperazine product, regenerating the Pd(0) catalyst. | Pros: High functional group tolerance, excellent yields, and regioselectivity. Cons: Expensive palladium catalysts and ligands; requires inert atmosphere. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl fluoride/chloride (e.g., 3,4-difluoronitrobenzene), piperazine, base. | The reaction proceeds via a two-step addition-elimination mechanism. The piperazine nucleophile attacks the electron-deficient aromatic ring to form a stabilized Meisenheimer complex. Subsequent elimination of the leaving group (fluoride or chloride) restores aromaticity and yields the product. | Pros: Often high-yielding and does not require a metal catalyst. Cons: Limited to substrates with strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. |

Methodologies for Stereoselective Synthesis (if applicable)

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry. Therefore, stereoselective synthesis is not required for its preparation.

However, should chiral centers be introduced into the molecule, for instance, by substitution on the carbon atoms of the piperazine ring, stereoselective synthetic methods would become necessary. General strategies for synthesizing chiral substituted piperazines include the use of chiral pool starting materials, such as amino acids, which can be elaborated into substrates for diastereoselective intramolecular cyclization reactions like hydroamination. organic-chemistry.org To date, specific applications of these methods to produce chiral derivatives of this compound are not widely reported in the literature.

Derivatization Strategies for the this compound Scaffold

The this compound scaffold contains two primary reactive sites amenable to derivatization: the secondary amine of the piperazine ring (N4) and the phenolic hydroxyl group. This dual reactivity allows for the synthesis of large and diverse chemical libraries.

N-Alkylation and N-Arylation Approaches of the Piperazine Moiety

The secondary amine of the piperazine ring is a potent nucleophile and is the most common site for modification.

N-Alkylation and N-Acylation: The piperazine nitrogen can be readily functionalized via standard N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones. A particularly common and high-yielding modification is N-acylation. This is typically achieved by reacting the piperazine with an acyl chloride or a carboxylic acid activated with a peptide coupling agent. researchgate.netnih.gov For example, the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives is accomplished by reacting 4-piperazin-1-ylphenol with a suitable benzoyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

N-Arylation: Connecting a second aryl group to the piperazine nitrogen is a key strategy for extending the molecular structure. Several modern cross-coupling reactions are employed for this purpose.

| Method | Catalyst/Reagents | Typical Conditions | Scope/Limitations |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, aryl halide/triflate. | 80-120 °C, inert atmosphere (N₂ or Ar). | Scope: Broad scope of aryl halides and N-heterocycles. High functional group tolerance. nih.govLimitations: Catalyst cost and air sensitivity. |

| Chan-Lam Coupling | Copper salt (e.g., Cu(OAc)₂), arylboronic acid, base, oxidant (air). | Room temperature to 80 °C, often in air. mdpi.com | Scope: Good for N-arylation with electron-rich and electron-neutral arylboronic acids. Limitations: Can be lower yielding with sterically hindered or electron-deficient partners. |

| Ullmann Condensation | Copper catalyst (e.g., CuI), aryl halide, base. | High temperatures (100-200 °C). | Scope: A classic method, particularly useful with aryl iodides and bromides. researchgate.netLimitations: Harsh reaction conditions, often requires stoichiometric copper, and has lower functional group tolerance than Pd-catalyzed methods. |

The choice of method depends on the specific aryl group being introduced and the other functional groups present in the molecule.

Selective Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is less nucleophilic than the piperazine nitrogen, but it can be selectively modified, often after protection of the piperazine amine or under specific reaction conditions.

| Reaction Type | Reagents | Conditions | Product Type |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., epibromohydrin), strong base (e.g., NaH, K₂CO₃), aprotic solvent (e.g., THF, DMF). nih.gov | Room temperature to reflux. | Aryl ether. |

| O-Acylation | Acyl chloride or acid anhydride, base (e.g., pyridine, triethylamine). | 0 °C to room temperature. | Aryl ester. |

| Mitsunobu Reaction | Alcohol, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). | Low temperature (0 °C) to room temperature. | Aryl ether. |

For selective modification at the hydroxyl group, it is common practice to first protect the more reactive piperazine nitrogen, for example, with a tert-butyloxycarbonyl (Boc) group. Following the desired transformation on the phenol (B47542), the protecting group can be cleanly removed under acidic conditions to regenerate the free amine, which can then be used for further functionalization if needed. The Williamson ether synthesis, for instance, proceeds by deprotonating the phenol with a strong base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form an ether linkage. nih.gov

Introduction of Diverse Functional Groups onto the Fluorinated Phenyl Ring

The chemical architecture of this compound, characterized by a phenol, a fluorine atom, and a piperazinyl group, allows for targeted modifications to its fluorinated phenyl ring. The introduction of various functional groups is a key strategy to modulate the molecule's physicochemical properties.

The reactivity of the phenyl ring is governed by the directing effects of its existing substituents: the hydroxyl (-OH) and piperazinyl groups are activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating yet also ortho-, para-directing. This complex interplay of electronic effects allows for selective electrophilic aromatic substitution reactions. For instance, functional groups such as carbonyls can be introduced, leading to derivatives like 1-[3-fluoro-4-(1-piperazinyl)phenyl]ethanone sigmaaldrich.com. Further derivatization can yield more complex structures, such as 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one, where a piperazine-1-carbonyl group is attached to the fluorophenyl ring nih.gov.

A common strategy for functionalization involves the ortho-alkylation of phenols. While electron-withdrawing groups like fluorine can deactivate the ring towards this reaction, cooperative Lewis acid and metal dual catalysis systems, such as Scandium(III) triflate (Sc(OTf)₃) with Palladium on carbon (Pd/C), can facilitate the reaction acs.org. This method allows for the introduction of alkyl chains at the position ortho to the hydroxyl group.

The table below summarizes potential functionalization reactions on the phenyl ring, based on established chemical principles for substituted phenols.

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| Acylation (Friedel-Crafts) | Acetyl chloride, AlCl₃ | Acetophenone derivative | sigmaaldrich.com |

| Ortho-Alkylation | Alcohol, Pd/C, Sc(OTf)₃ | Ortho-alkylated phenol | acs.org |

| Carbonylation | CO, suitable catalyst | Carboxylic acid or ester derivative | nih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The primary route for synthesizing the core structure of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting an activated fluorinated phenyl derivative (e.g., 1,2-difluoro-4-nitrobenzene or 3,4-difluorophenol) with piperazine. The application of green chemistry principles to this transformation is critical for minimizing environmental impact and improving safety.

Key green strategies focus on replacing traditional, hazardous solvents and optimizing energy consumption.

Solvent Substitution : Traditional SNAr reactions often use polar aprotic solvents like dimethylformamide (DMF), which are under scrutiny for toxicity acsgcipr.org. Greener alternatives are actively being explored. Polyethylene glycol (PEG-400) has been shown to be an efficient and biodegradable solvent for SNAr reactions nih.gov. Another sustainable approach involves using water as a solvent with an inexpensive and benign polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction under mild conditions rsc.org. Bio-based solvents such as dihydrolevoglucosenone (Cyrene) are also being investigated as replacements for dipolar aprotic solvents, although their stability in the presence of strong bases must be considered acsgcipr.org.

Energy Efficiency : Microwave-assisted synthesis offers a significant advantage over conventional heating (reflux). For SNAr reactions, microwave-oriented methodologies are consistently quicker, result in higher yields, and have a better atom economy, thereby representing a greener approach tandfonline.com.

Catalysis and Reaction Design : Palladium-catalyzed amination is a powerful method for forming the C-N bond between an aryl halide and piperazine. Careful optimization of the base and solvent system, such as using a Pd/BINAP catalyst in a toluene-DBU system, can lead to highly efficient one-pot preparations nih.govresearchgate.net. Employing heterogeneous catalysts supported on polymeric resins further aligns with green principles, as they can be easily separated and reused mdpi.com.

The table below compares traditional and green approaches for the SNAr synthesis of phenylpiperazine structures.

| Parameter | Traditional Method | Green Alternative | Reference |

|---|---|---|---|

| Solvent | DMF, NMP, DMSO | Water with HPMC, PEG-400, 2-MeTHF, Cyrene | nih.govrsc.orgacsgcipr.org |

| Energy Source | Conventional reflux heating | Microwave irradiation | tandfonline.com |

| Catalyst | Homogeneous catalysts | Heterogeneous, reusable catalysts | mdpi.com |

| Process | Multi-step with protection | One-pot synthesis | nih.govresearchgate.net |

Considerations for Laboratory Scale-Up and Process Optimization in Research Settings

Transitioning the synthesis of this compound and its derivatives from a laboratory bench to a larger, pilot-plant scale requires careful process optimization to ensure safety, consistency, and efficiency. A key development in this area is the shift from traditional batch reactors to continuous-flow systems.

Continuous-flow chemistry offers numerous advantages for the synthesis of piperazine derivatives:

Enhanced Safety : Flow reactors handle smaller volumes of reactants at any given time, which significantly improves heat management and reduces the risks associated with exothermic reactions or the handling of hazardous materials.

Improved Process Control : Parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher reproducibility and product purity while minimizing the formation of byproducts mdpi.commdpi.com.

Scalability : Scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering up" by using multiple reactors in parallel, which is more straightforward than redesigning large-scale batch reactors mdpi.com.

For the synthesis of medicinally relevant piperazine derivatives, multi-step procedures can be telescoped into a consecutive continuous-flow process. For example, a two-step sequence involving a selective ester reduction followed by a reductive amination can be performed in connected flow modules mdpi.com. Specialized equipment, such as flow reactors with alternating diameters or those integrated with microwave units, has been developed to further enhance reaction efficiency and enable the manufacturing of monosubstituted piperazines on a larger scale mdpi.comwipo.intresearchgate.net. Catalytic hydrogenations, often part of piperazine synthesis, are particularly well-suited for flow chemistry, as they are typically clean reactions and the removal of excess hydrogen gas is simplified mdpi.com.

The table below outlines key considerations for scaling up the synthesis of piperazine-containing compounds.

| Parameter | Batch Processing | Continuous-Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reagents | Improved safety with small reaction volumes | mdpi.com |

| Process Control | Difficult to maintain homogeneity and temperature | Precise control over reaction parameters | mdpi.com |

| Scalability | Requires significant redesign of equipment | Achieved by longer run times or numbering-up | mdpi.com |

| Efficiency | Potential for lower yields and more byproducts | Higher yields, improved purity, potential for telescoping reactions | mdpi.comwipo.int |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Fluoro 4 1 Piperazinyl Phenol Derivatives

Impact of Systematic Structural Modifications on Molecular Recognition and Binding

The process of drug discovery often involves the iterative modification of a lead compound to enhance its affinity and selectivity for a biological target. For derivatives of 3-fluoro-4-(1-piperazinyl)phenol, systematic structural changes can profoundly impact their ability to be recognized by and bind to target proteins.

Key modifications and their observed effects include:

Substitution on the Piperazine (B1678402) Ring: The introduction of substituents on the piperazine ring can significantly alter binding affinity. For instance, in a series of pyridyl-piperazinyl-piperidine derivatives, substitution at the 2'-position of the piperazine ring had a pronounced effect on CXCR3 receptor affinity. researchgate.net Specifically, an analog with a 2'(S)-ethylpiperazine moiety demonstrated a human CXCR3 IC50 of 0.2 nM. researchgate.net This highlights the sensitivity of the binding pocket to the size, shape, and stereochemistry of substituents at this position.

N-Substitution of the Piperazine: The nature of the substituent on the nitrogen atom of the piperazine ring can modulate the basicity and steric profile of the molecule. acs.org While N-methylation is often tolerated and can sometimes lead to a slight improvement in potency, more significant changes, such as the introduction of a trifluoroethyl group, can drastically reduce activity. acs.org This suggests that the electronic properties and steric bulk at this position are critical for optimal interaction with the target.

Modifications to the Phenolic Ring: Alterations to the phenolic ring, including the position and nature of substituents, can influence binding. For example, in a series of quinazolin-4(3H)-one derivatives, substitutions on the phenyl moiety of the quinazolinone did not improve activity against Toxoplasma gondii. acs.org

Table 1: Impact of Piperazine Substitution on Receptor Affinity

| Compound/Modification | Target | Observed Effect on Binding Affinity | Reference |

| 2'(S)-ethylpiperazine substitution | CXCR3 Receptor | Significant increase in affinity (IC50 = 0.2 nM) | researchgate.net |

| N-methylation of piperazine | KRAS | Tolerated, slight improvement in potency | acs.org |

| N-trifluoroethyl substitution | KRAS | >100-fold reduction in potency | acs.org |

These findings underscore the importance of a systematic approach to structural modification, where even subtle changes can lead to significant differences in molecular recognition and binding affinity.

Conformational Analysis of the Piperazine Ring and its Influence on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. The piperazine ring, a common scaffold in medicinal chemistry, can adopt several conformations, with the chair form being the most stable. researchgate.net However, upon binding to a biological target, the piperazine ring can be induced to adopt higher-energy conformations, such as the twist-boat form. acs.org

This conformational flexibility has significant implications for ligand-target interactions:

Reversible Interactions: The conformation of the piperazine ring can influence its ability to form key interactions within the binding pocket. For instance, in KRAS inhibitors, the positioning of the piperazine in a cleft allows for ionic interactions with acidic residues like Glu62 and Asp92, as well as CH-π interactions with His95. acs.org

NMR and X-ray Crystallography Studies: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable tools for studying the conformation of piperazine-containing molecules. NMR studies can reveal rapid exchange between axial and equatorial arrangements of protons on the piperazine ring, while X-ray diffraction provides a static picture of the conformation in the solid state. nih.gov

Understanding the conformational preferences of the piperazine ring and how they are influenced by the binding environment is crucial for the rational design of more potent and selective ligands.

Role of the Fluorine Atom in Modulating Binding Affinity, Selectivity, and Metabolic Stability (non-clinical)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.comnih.gov In the context of this compound derivatives, the fluorine atom plays a multifaceted role.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within the molecule, impacting its pKa, dipole moment, and chemical reactivity. tandfonline.com This can lead to reduced basicity, which may improve membrane permeation and bioavailability. tandfonline.com

Enhanced Binding Affinity: The substitution of hydrogen with fluorine can increase binding affinity through several mechanisms. tandfonline.comnih.gov These include direct interactions with the protein, such as the formation of hydrogen bonds, and indirect effects on the polarity of neighboring groups. tandfonline.comacs.org For example, a fluorine atom ortho to a piperazine or morpholine (B109124) ring has been shown to be important for the potency of certain antibacterial agents. nih.gov

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack. tandfonline.comnih.gov Placing a fluorine atom at a metabolically labile site can block oxidative metabolism, thereby increasing the drug's half-life and duration of action. tandfonline.comnih.gov Even distal fluorination can influence metabolism through inductive or conformational effects. tandfonline.com

Conformational Influence: The introduction of fluorine can also have a substantial effect on the molecule's conformation, which in turn can influence its binding to the target protein. nih.gov

Table 2: Effects of Fluorination in Drug Design

| Property | Effect of Fluorine Introduction | Mechanism | Reference |

| Binding Affinity | Can be enhanced | Direct (e.g., H-bonds) and indirect (polarity) interactions | tandfonline.comnih.gov |

| Metabolic Stability | Often improved | Blocking metabolically labile sites (stronger C-F bond) | tandfonline.comnih.govnih.gov |

| Physicochemical Properties | Altered | High electronegativity affects pKa, dipole moment | tandfonline.com |

| Conformation | Can be influenced | Steric and electronic effects | nih.gov |

The judicious placement of fluorine atoms is a powerful tool for optimizing the pharmacological profile of this compound derivatives.

Contribution of the Piperazine Moiety to Target Recognition and Pharmacophore Elucidation

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in marketed drugs and its ability to favorably influence pharmacokinetic properties. researchgate.net Its contribution to target recognition is multifaceted and crucial for the activity of this compound derivatives.

Pharmacophoric Element: The piperazine moiety often serves as a key pharmacophoric element, meaning it possesses the essential structural features required for biological activity. researchgate.netnih.gov It can act as a central scaffold to correctly orient other functional groups for optimal interaction with the target. nih.gov

Hydrogen Bonding: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. researchgate.netrsc.org This ability to form multiple hydrogen bonds is critical for anchoring the ligand in the binding site of a protein. researchgate.net

Hydrophobic and Ionic Interactions: The piperazine ring can participate in hydrophobic interactions with nonpolar regions of the binding pocket. researchgate.net Furthermore, the basic nitrogen atoms can be protonated at physiological pH, allowing for the formation of strong ionic interactions (salt bridges) with acidic amino acid residues in the target protein. acs.orgnih.gov

Improving Physicochemical Properties: The inclusion of a piperazine moiety often improves aqueous solubility and cell permeability, which are critical for a drug's bioavailability. nih.govresearchgate.net The basicity of the piperazine nitrogens plays a key role in these properties. nih.gov

In the context of pharmacophore elucidation, the piperazine ring is often identified as a central feature, with defined distances to other pharmacophoric elements like hydrophobic groups and hydrogen bond donors/acceptors being critical for potent activity. nih.gov

Characterization of the Phenolic Hydroxyl Group's Role in Hydrogen Bonding and Other Non-Covalent Interactions

The phenolic hydroxyl (-OH) group is a common functional group in drug molecules and plays a vital role in molecular recognition through its ability to participate in various non-covalent interactions. stereoelectronics.orghyphadiscovery.com

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor (via the hydrogen atom) and acceptor (via the oxygen atom). stereoelectronics.org This dual capability allows it to form strong and directional interactions with amino acid residues in a protein's binding site, such as the side chains of aspartate, glutamate, serine, and threonine, as well as the peptide backbone. nih.gov The formation of these hydrogen bonds is often a major contributor to the binding affinity of the ligand. researchgate.net

Hydrophobic Interactions: While the hydroxyl group itself is polar, the attached phenyl ring is hydrophobic and can engage in van der Waals and hydrophobic interactions with nonpolar regions of the binding site. stereoelectronics.orgresearchgate.net The interplay between the polar hydroxyl group and the nonpolar aromatic ring can be crucial for orienting the molecule within the binding pocket.

Electrostatic Interactions: The electron-rich oxygen atom of the hydroxyl group can participate in electrostatic interactions with positively charged or electron-deficient regions of the target protein. researchgate.net

Impact of Modifications: The importance of the hydroxyl group's interactions can be probed by converting it into an ether or ester. stereoelectronics.org Such modifications would eliminate the hydrogen bond donating ability and could sterically hinder its hydrogen bond accepting capacity, often leading to a loss of activity if these interactions are critical for binding. stereoelectronics.org

The phenolic hydroxyl group of this compound is therefore a key anchor point, contributing significantly to the molecule's binding affinity and specificity through a network of non-covalent interactions.

Comparative SAR Studies with Isosteres and Analogues of this compound

Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. The replacement of a functional group with its isostere is a common strategy in drug design to fine-tune a molecule's properties. Comparative SAR studies of this compound with its isosteres and analogues can provide valuable insights into the structural requirements for activity.

Fluorine as a Hydrogen Isostere: Fluorine is often considered a bioisostere of hydrogen due to its small size. nih.gov However, its high electronegativity imparts distinct properties. Comparing a fluorinated compound with its non-fluorinated parent can reveal the specific contributions of the fluorine atom to binding, selectivity, and metabolic stability. tandfonline.comnih.gov

Piperazine Isosteres: A variety of heterocyclic structures have been explored as bioisosteres of the piperazine ring to address issues such as conformation, exit vectors, and potency. blumberginstitute.org For example, 3,8-diazabicyclo[3.2.1]octane is a contemporary bioisostere of piperazine. researchgate.net Comparing the activity of a piperazine-containing compound with its diazabicyclooctane analogue can reveal the importance of the piperazine's specific conformational and electronic properties. In some cases, replacing piperazine with piperidine (B6355638) has been shown to be a critical structural element for achieving dual activity at different receptors. nih.govacs.org

Phenolic Hydroxyl Isosteres: While less common, isosteric replacement of the phenolic hydroxyl group could involve groups like a sulfonamide or a hydroxamic acid, which can also act as hydrogen bond donors and acceptors. Comparing the activities of such analogues would elucidate the precise geometric and electronic requirements of the hydrogen bonding interactions at that position.

Table 3: Examples of Isosteric Replacements and Their Rationale

| Original Moiety | Isostere | Rationale for Replacement | Reference |

| Hydrogen | Fluorine | Improve metabolic stability, enhance binding affinity | tandfonline.comnih.govnih.gov |

| Piperazine | 3,8-Diazabicyclo[3.2.1]octane | Modify conformation and exit vectors | researchgate.net |

| Piperazine | Piperidine | Alter receptor selectivity profile | nih.govacs.org |

These comparative studies are essential for building a comprehensive understanding of the SAR of this compound and for guiding the design of new analogues with improved therapeutic potential.

Mechanistic Investigations of Molecular and Cellular Interactions in Vitro and Preclinical Models for Research

Elucidation of Receptor Binding Affinities and Selectivity Profiles (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

The affinity of 3-fluoro-4-(1-piperazinyl)phenol derivatives for various receptors, particularly serotonin and dopamine receptors, is a key area of investigation for their potential application in treating central nervous system disorders. nih.gov Radioligand binding assays are commonly employed to determine the binding affinities (Ki values) of these compounds.

Research into multi-target ligands for schizophrenia has explored derivatives based on indazole and piperazine (B1678402) scaffolds. nih.gov These studies evaluate how chemical modifications, such as the introduction of a fluorine atom, impact binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. For instance, in one study of arylpiperazine derivatives, the position of a fluorine atom on the phenyl ring significantly influenced binding affinity for the 5-HT2A receptor. A compound with fluorine in the para-position showed the highest affinity, while moving the fluorine to the meta or ortho position caused a nearly eight-fold and ten-fold reduction in activity, respectively. nih.gov

Furthermore, studies on N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)butyl)arylcarboxamides have identified compounds with exceptionally high selectivity for the dopamine D3 receptor over the D2 receptor, with some derivatives showing over 1000-fold selectivity. sigmaaldrich.com Chimeric receptor studies have pinpointed the second extracellular (E2) loop as a significant contributor to this D3 receptor binding selectivity. sigmaaldrich.com

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

| Compound/Derivative | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |

|---|---|---|---|---|---|

| Indazole-piperazine Derivative (para-fluoro) | Data not specified | Data not specified | High Affinity | Data not specified | nih.gov |

| Indazole-piperazine Derivative (meta-fluoro) | Data not specified | Data not specified | ~8x lower than para | Data not specified | nih.gov |

| Indazole-piperazine Derivative (ortho-fluoro) | Data not specified | Data not specified | ~10x lower than para | Data not specified | nih.gov |

| Amide-linked Derivative (8j) | >1000-fold lower than D3 | Data not specified | Data not specified | 2.6 | sigmaaldrich.com |

| Amine-linked Derivative (15b) | Similar to amide | Data not specified | Data not specified | 393 | sigmaaldrich.com |

This table is representative of findings in the literature; specific Ki values for a broad range of derivatives are determined in individual studies.

Enzyme Inhibition Kinetics and Characterization of Mechanism of Action (e.g., MAO A, Tyrosinase, Cereblon E3 Ligase)

The interaction of this compound derivatives with various enzymes is crucial for defining their pharmacological profile. While specific data on this scaffold's interaction with MAO A and Cereblon E3 ligase is limited in the public domain, research on related piperazine-containing molecules provides a framework for understanding potential enzyme inhibition.

A key area of investigation for related structures is the inhibition of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.gov Inhibition of this enzyme is a strategy for addressing hyperpigmentation disorders. Studies on 4-fluorobenzylpiperazine-containing derivatives have identified potent inhibitors of mushroom tyrosinase, with some compounds proving more active than the reference standard, kojic acid. nih.gov These studies involve in vitro assays to determine the inhibitory concentration (IC50) and molecular docking studies to analyze the binding mode of the compounds within the enzyme's active site. nih.gov

Table 2: Tyrosinase Inhibition by 4-Fluorobenzylpiperazine Analogs

| Derivative Type | Inhibition Potency | Reference |

|---|---|---|

| (Hetero)aromatic Fragment-Bearing Analogs | Potent inhibitors in the low-micromolar range | nih.gov |

Analysis of Intracellular Signaling Pathway Modulation by this compound Derivatives

Beyond direct receptor binding or enzyme inhibition, piperazine derivatives can modulate intracellular signaling pathways. This modulation is the downstream consequence of the initial ligand-target interaction and is fundamental to the compound's ultimate cellular effect. For example, allosteric modulators of the CB1 receptor have been shown to induce conformational changes that lead to the downstream activation of the ERK signaling pathway. nih.gov While specific studies detailing signaling pathway modulation by this compound are not widely reported, the methodologies to investigate these effects are well-established. Techniques such as Western blotting, reporter gene assays, and phospho-protein arrays are used to quantify changes in the activation state of key signaling proteins and pathways following cellular exposure to the compound.

Biophysical and Biochemical Approaches to Study Ligand-Target Interaction Dynamics

A variety of sophisticated biophysical and biochemical techniques are used to characterize the direct interaction between ligands like this compound derivatives and their biological targets. These methods provide high-resolution data on binding kinetics, thermodynamics, and structural determinants of the interaction.

Fragment Screening and X-ray Crystallography : Biophysical fragment screening is a powerful method for identifying new lead compounds. nih.gov For G-protein coupled receptors (GPCRs), this can involve techniques like target immobilized NMR screening (TINS) and surface plasmon resonance (SPR). nih.gov Once hits are identified, high-resolution crystal structures of the ligand-receptor complex can be determined. Structural biology often employs receptor stabilization strategies, such as inserting T4 lysozyme (B549824) (T4L) into an intracellular loop or using the lipidic cubic phase (LCP) crystallization method, to obtain high-quality crystals. nih.gov These structures reveal the precise binding pose and key molecular interactions, such as those with specific amino acid residues like Asp121, Asn329, and Tyr333 in the β1-adrenergic receptor. nih.gov

Fluorescence Spectroscopy : This technique is used to investigate the binding of fluorescent ligands or the change in a protein's intrinsic fluorescence upon ligand binding. mdpi.com It can determine binding constants (Kb) and provide insights into conformational changes in the target protein, such as bovine serum albumin (BSA), upon interaction with a piperazine-substituted compound. mdpi.com

Physicochemical Characterization : Understanding properties like lipophilicity (logD) and basicity (pKa) is crucial, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. These parameters are measured and compared to predecessor molecules to guide drug design. For example, a derivative's pKa being close to physiological pH can indicate its coexistence in both protonated and neutral forms, affecting its ability to cross membranes. nih.gov

Investigation of Allosteric Modulation Mechanisms (if applicable)

Allosteric modulators represent an innovative therapeutic strategy. These molecules bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, allowing them to modulate the affinity or efficacy of the endogenous ligand. nih.gov This can offer advantages such as higher receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites. nih.gov

The 4-phenylpyridin-2-one series of compounds, for example, has been identified as a novel class of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov These PAMs were found to have markedly improved positive cooperativity with the endogenous ligand, acetylcholine. nih.gov Pharmacological characterization can reveal a diverse range of activities, from ligands with both high intrinsic efficacy and PAM activity to those with robust allosteric agonism but little modulatory activity. nih.gov While specific investigations into allosteric modulation by this compound derivatives are not prominent, the principles and methodologies are directly applicable to this chemical class.

Preclinical Pharmacological Characterization of Scaffold Derivatives in in vitro Systems, excluding clinical human trial data

The preclinical characterization of this compound derivatives in in vitro systems is a comprehensive process to establish their pharmacological profile before any potential in vivo studies. This involves a suite of assays to determine activity, selectivity, and mechanism of action.

Receptor Binding and Functional Assays : As detailed in section 4.1, radioligand binding assays are performed across a panel of receptors to determine the affinity and selectivity of the compounds. nih.gov These are complemented by in vitro functional assays (e.g., calcium mobilization, cAMP accumulation) to classify the compounds as agonists, antagonists, or inverse agonists at their target receptors. nih.gov

Enzyme Inhibition Assays : As described in section 4.2, the inhibitory activity of the derivatives against specific enzymes is quantified. nih.gov These assays measure the reduction in enzyme activity in the presence of varying concentrations of the compound to determine an IC50 value.

Cell-Based Assays : The effects of the compounds are tested in cultured cells that endogenously or recombinantly express the target of interest. These assays can confirm target engagement in a more complex biological environment and provide initial insights into cellular responses.

This multi-faceted in vitro characterization is essential for selecting the most promising derivatives for further development and for building a robust understanding of the structure-activity relationships (SAR) within the chemical series. nih.gov

Computational Chemistry and Cheminformatics Applied to 3 Fluoro 4 1 Piperazinyl Phenol Research

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 3-Fluoro-4-(1-piperazinyl)phenol, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding affinity or scoring function, which estimates the strength of the interaction.

In studies of analogous compounds, such as 1-(4-Fluorophenyl)piperazine (pFPP), molecular docking has been employed to predict interactions with specific enzymes. For instance, docking studies on pFPP were performed to predict its binding to the active site of the anti-Alzheimer agent enzyme, acetylcholinesterase (AChE). indexcopernicus.comresearchgate.netdergipark.org.trdergipark.org.tr Such simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. The results of these simulations can predict whether a compound is likely to be a potential inhibitor or activator of a specific target. researchgate.netdergipark.org.tr By applying this methodology to this compound, researchers could screen it against a wide array of known biological targets to identify potential therapeutic applications.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the target protein. More negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Specific amino acid residues in the target's active site that form bonds or interactions with the ligand. | TYR70, ASP72, TRP84, TYR121, TRP279 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the target. | 2 (with TYR121, ASP72) |

| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. | TRP84, TRP279, TYR334 |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. insilico.eunih.govnih.gov The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on their molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of the molecule, such as its electronic, steric, and hydrophobic features. researchgate.net

For arylpiperazine derivatives, QSAR studies have been successfully applied to understand and predict activities like antidepressant effects and cytotoxicity. nih.govresearchgate.net Researchers have developed statistically significant 2D-QSAR models using genetic function approximation, identifying key descriptors that influence biological activity. nih.gov For example, descriptors like the highest occupied molecular orbital (HOMO) energy, dipole moment, and various topological indices have been shown to correlate with the inhibition of neurotransmitter reuptake. nih.gov By synthesizing a series of analogues of this compound and measuring their biological activity against a specific target, a QSAR model could be developed. This model would be invaluable for guiding the design of more potent derivatives by predicting how specific structural modifications would affect activity. nih.gov

| Descriptor Type | Descriptor Name | Information Encoded | Relevance to Activity |

|---|---|---|---|

| Electronic | HOMO (Highest Occupied Molecular Orbital energy) | The energy of the outermost electron orbital; relates to the molecule's ability to donate electrons. | Often correlated with receptor binding and metabolic stability. nih.gov |

| Electronic | Dipole-mag (Dipole moment magnitude) | The overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes and form electrostatic interactions. nih.gov |

| Topological | S_sssCH (Sum of E-state indices for C-H bonds) | Information about the topology and electronic state of specific atom types in the molecule. | Can relate to the molecule's size, shape, and flexibility. nih.gov |

| Topological | 1χv (Valence molecular connectivity index) | Describes the degree of branching and complexity of the molecular structure. | Relates molecular size and shape to biological activity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational preferences—the various three-dimensional shapes it can adopt. The biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a target's binding site.

Research on related fluorinated piperidines has shown that computational models can reveal strong conformational preferences, which are often influenced by a combination of electrostatic and hyperconjugative interactions. researchgate.net MD simulations can also be used to study the effect of the surrounding environment, such as water or other solvents, on the molecule's structure and dynamics. researchgate.net The solvent can significantly alter conformational stability and is a crucial factor to consider, as biological systems are aqueous. researchgate.netresearchgate.net Furthermore, MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energies of ligand-receptor complexes with greater accuracy than docking alone. nih.gov

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Population (%) in Water | Key Feature |

|---|---|---|---|---|

| Chair (Axial Fluorine) | ~60 | 0.0 | 75% | Fluorine atom is perpendicular to the ring plane. Stabilized by electrostatic interactions. researchgate.net |

| Chair (Equatorial Fluorine) | ~180 | +0.8 | 24% | Fluorine atom is in the plane of the ring. |

| Twist-Boat | Variable | +5.5 | <1% | A higher energy, transient conformation. |

Density Functional Theory (DFT) Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly effective for calculating a wide range of molecular properties with good accuracy. For this compound, DFT calculations can elucidate its fundamental electronic characteristics, which govern its reactivity and interactions.

Studies on the analogous compound 1-(4-Fluorophenyl)piperazine have utilized DFT at the B3LYP level to perform detailed analyses. indexcopernicus.comresearchgate.netdergipark.org.tr These analyses include determining the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr Additionally, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr This information is vital for understanding how the molecule will interact with biological macromolecules. researchgate.net

| Property | Description | Example Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.89 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.75 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. dergipark.org.tr | 5.14 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.95 |

| MEP Negative Region | Electron-rich areas, potential sites for electrophilic attack (e.g., on Fluorine and Phenolic Oxygen). researchgate.net | -5.54e-2 a.u. |

| MEP Positive Region | Electron-poor areas, potential sites for nucleophilic attack (e.g., on Piperazine Hydrogens). researchgate.net | +5.54e-2 a.u. |

Pharmacophore Modeling and Virtual Screening Strategies for Novel Ligand Design

Pharmacophore modeling is a powerful strategy in drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. A pharmacophore model for this compound would consist of features like hydrogen bond donors (the phenolic -OH and piperazine -NH), hydrogen bond acceptors (the fluorine, phenolic oxygen, and piperazine nitrogen), an aromatic ring, and hydrophobic centers.

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large databases of chemical compounds. nih.gov This process filters for molecules that possess the same pharmacophoric features arranged in a similar spatial orientation. This approach is highly effective for identifying structurally diverse compounds that may have the same biological activity. nih.govnih.gov Hierarchical virtual screening campaigns often combine pharmacophore or shape-based screening with molecular docking and more rigorous free-energy calculations to refine the list of potential hits, leading to the identification of promising new ligands for further optimization and experimental testing. nih.gov

| Pharmacophore Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic -OH, Piperazine N-H | Donating a hydrogen to an acceptor group on a target protein. |

| Hydrogen Bond Acceptor (HBA) | Phenolic Oxygen, Piperazine N, Fluorine | Accepting a hydrogen from a donor group on a target protein. |

| Aromatic Ring (AR) | Fluorophenol Ring | Participating in π-π stacking or hydrophobic interactions. |

| Positive Ionizable (PI) | Piperazine Nitrogen (at physiological pH) | Forming salt bridges or electrostatic interactions. |

| Hydrophobic (HY) | Phenyl ring, piperazine ring carbons | Fitting into hydrophobic pockets of a binding site. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design (excluding clinical data)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. Evaluating ADME properties early in the research process is critical to avoid costly failures in later stages of drug development. For this compound, various web-based tools and software can predict its likely behavior in the body.

Studies on analogous piperazine derivatives have used in silico tools to predict properties based on frameworks like Lipinski's Rule of Five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. dergipark.org.trresearchgate.net Beyond simple rules, models can predict specific parameters such as human intestinal absorption (HIA), permeability through Caco-2 cells (a model for the intestinal wall), and the ability to cross the blood-brain barrier (BBB). dergipark.org.trresearchgate.net Predictions can also be made about which cytochrome P450 enzymes might metabolize the compound and whether it is a likely substrate for transporter proteins like P-glycoprotein (P-gp). researchgate.net These predictions are instrumental in research design, helping to prioritize compounds with more favorable predicted pharmacokinetic profiles.

| ADME Parameter | Predicted Value/Classification | Significance in Research Design |

|---|---|---|

| Molecular Weight | 232.68 g/mol nih.gov | Complies with Lipinski's Rule (<500), indicating good potential for absorption. dergipark.org.tr |

| logP (Lipophilicity) | 1.2 - 1.9 | Complies with Lipinski's Rule (<5), suggesting a balance between solubility and permeability. dergipark.org.tr |

| Hydrogen Bond Donors | 3 nih.gov | Complies with Lipinski's Rule (<5). dergipark.org.tr |

| Hydrogen Bond Acceptors | 4 nih.gov | Complies with Lipinski's Rule (<10). dergipark.org.tr |

| Topological Polar Surface Area (TPSA) | 35.5 Ų nih.gov | Indicates good potential for oral bioavailability and cell permeability (typically TPSA ≤140 Ų). dergipark.org.tr |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross BBB dergipark.org.trresearchgate.net | Suggests potential for activity in the central nervous system (CNS). |

| Human Intestinal Absorption (HIA) | High | Suggests good absorption from the gut after oral administration. dergipark.org.tr |

Advanced Analytical and Spectroscopic Characterization for Research Purposes of 3 Fluoro 4 1 Piperazinyl Phenol

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 3-Fluoro-4-(1-piperazinyl)phenol. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula from the precise mass. nih.gov For this compound (molecular formula C₁₀H₁₃FN₂O), the expected monoisotopic mass is 212.1012 Da. HRMS analysis would seek to find a protonated molecule [M+H]⁺ with a measured m/z value extremely close to 213.1084. The ability to obtain such a highly accurate mass measurement provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or impurities.

In research contexts, tandem mass spectrometry (MS/MS), a feature of modern HRMS instruments, is used to further confirm the structure through fragmentation analysis. By isolating the parent ion (e.g., m/z 213.1084) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. Expected fragmentation pathways for this molecule would include the cleavage of the piperazine (B1678402) ring and the loss of small neutral molecules, providing a "fingerprint" that validates the connectivity of the atoms. This level of detail is crucial for verifying the identity of newly synthesized batches and for identifying potential metabolites in biological studies.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value | Purpose |

|---|---|---|

| Molecular Formula | C₁₀H₁₃FN₂O | Elemental Composition |

| Monoisotopic Mass | 212.1012 Da | Exact mass of the neutral molecule |

| [M+H]⁺ Ion (Protonated) | 213.1084 m/z | Ion observed in positive mode ESI-HRMS for structural confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation, Conformation, and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules like this compound in solution. encyclopedia.pub A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

¹H NMR: The proton NMR spectrum is used to identify all the unique proton environments in the molecule. For this compound, distinct signals would be expected for the three aromatic protons, the protons on the piperazine ring (which may show two different signals for those adjacent to the phenyl ring and those adjacent to the NH group), the phenolic -OH proton, and the piperazine -NH proton. The splitting patterns (multiplicity) of these signals reveal adjacent, non-equivalent protons, confirming the substitution pattern on the aromatic ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Six distinct signals are expected for the aromatic carbons and two for the piperazine ring carbons. The chemical shifts are indicative of the carbon type (aromatic, aliphatic) and the influence of attached electronegative atoms like fluorine, oxygen, and nitrogen.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally useful and highly sensitive technique. nih.govmdpi.com It provides a direct probe of the fluorine's local environment. A single resonance would be expected, and its chemical shift would be highly sensitive to changes in the molecule's conformation or its interaction with other molecules, making it a valuable tool for binding studies. nih.gov

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons, confirming assignments made in the 1D spectra. encyclopedia.pub

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 6.7 - 7.0 | 115 - 125 | Complex multiplets due to H-H and H-F coupling. |

| Piperazine CH₂ (Ar-N-CH₂ ) | ~3.1 | ~50 | Protons adjacent to the aromatic ring. |

| Piperazine CH₂ (CH₂ -NH) | ~3.0 | ~46 | Protons adjacent to the secondary amine. |

| Phenolic OH | ~9.0 | - | Broad singlet, position is concentration and solvent dependent. |

| Piperazine NH | Variable | - | Broad singlet, may exchange with solvent protons. |

| Aromatic C-O | - | 145 - 150 | Quaternary carbon attached to the hydroxyl group. |

| Aromatic C-F | - | 152 - 158 (d, ¹JCF ≈ 240 Hz) | Quaternary carbon attached to fluorine, shows large C-F coupling. |

Note: Predicted values are estimates based on the analysis of similar structures and are typically measured in a solvent like DMSO-d₆. scispace.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com By identifying characteristic frequencies, these methods rapidly confirm the presence of key functional groups within this compound.

The IR spectrum would be dominated by strong absorptions corresponding to the O-H stretch of the phenol (B47542) and the N-H stretch of the secondary amine in the piperazine ring, typically appearing as broad bands above 3000 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic piperazine ring would also be visible in this region. The "fingerprint region" (below 1600 cm⁻¹) is more complex but contains highly specific information, including C=C stretching of the aromatic ring, C-N stretching, C-O stretching of the phenol, and the characteristic C-F stretching vibration. The C-F stretch in fluorophenols is known to be sensitive to its environment and often couples with other modes. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for identifying the symmetric vibrations of the aromatic ring system.

Table 3: Key IR Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretch, hydrogen-bonded | 3200 - 3500 (broad) |

| Piperazine N-H | Stretch | 3100 - 3400 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (sharp) |

| Aliphatic C-H (Piperazine) | Stretch | 2850 - 2960 (medium-strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) |

| Phenol C-O | Stretch | 1200 - 1260 (strong) |

| Aryl C-F | Stretch | 1220 - 1280 (strong) |

Note: Values are typical ranges for the specified functional groups. scispace.comnih.gov

X-ray Crystallography for Solid-State Structure Determination and Co-Crystal Analysis

For definitive proof of structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional map of electron density from which the precise coordinates of every atom in the crystal lattice can be determined. If a suitable single crystal of this compound can be grown, X-ray analysis would yield highly accurate data on bond lengths, bond angles, and torsional angles.

Furthermore, this method provides invaluable insight into intermolecular interactions, such as hydrogen bonding networks involving the phenolic hydroxyl group and the piperazine N-H group, as well as potential π-π stacking interactions between aromatic rings. This information is critical for understanding the compound's crystal packing, polymorphism, and physical properties like melting point and solubility. In a research context, co-crystallization with a target protein would allow for the direct visualization of binding interactions at an atomic level, guiding further drug design efforts. While specific crystallographic data for this compound is not publicly available, the technique is routinely applied to similar piperazine derivatives for structural confirmation.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Analysis and Isomer Separation in Research Contexts

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing the purity of polar aromatic compounds like this one. unodc.org The compound is separated on a non-polar stationary phase (like a C18 column) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The inclusion of an acid modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase is often necessary to protonate the basic piperazine nitrogen, ensuring sharp, symmetrical peak shapes. A UV detector is used for quantification, monitoring the absorbance at a wavelength where the aromatic ring absorbs strongly. A typical purity analysis would show a single major peak, with the purity calculated as the percentage of the total peak area.

Gas Chromatography (GC): Due to the low volatility and polar nature of the phenol and secondary amine groups, direct analysis by GC is challenging. However, GC can be used after derivatization. Silylating agents can be used to convert the -OH and -NH groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) ethers/amines, allowing for analysis on standard GC columns. This approach can be useful for detecting specific non-polar impurities.

Table 4: Example HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides proton source |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Detection | UV at 254 nm | Detection of the aromatic chromophore |

Fluorescence Spectroscopy for Investigating Molecular Interactions and Conformational Changes

Aromatic molecules containing a phenol group often exhibit intrinsic fluorescence. Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light at a higher energy (shorter wavelength). This technique is highly sensitive to the molecule's electronic structure and its immediate environment.

For this compound, fluorescence spectroscopy could be employed to study its photophysical properties. By measuring the excitation and emission spectra, one can determine the characteristic wavelengths of maximum absorption and fluorescence, as well as the Stokes shift (the difference between the two). The fluorescence quantum yield (a measure of the efficiency of the fluorescence process) can also be determined.

Because fluorescence is highly sensitive to the local environment, changes in the emission spectrum (e.g., a shift in wavelength or a change in intensity) can be used to monitor interactions with other molecules, such as proteins or nucleic acids. acs.org For instance, the pH-dependent protonation state of the phenol or piperazine moieties would likely alter the fluorescence properties, allowing for the study of acid-base equilibria. The fluorine substituent can also influence the photophysical properties compared to non-fluorinated analogs, making such studies valuable for understanding structure-property relationships.

Emerging Research Applications and Future Directions for 3 Fluoro 4 1 Piperazinyl Phenol

Development of 3-Fluoro-4-(1-piperazinyl)phenol as a Chemical Probe or Tool Compound for Biological Systems

The development of this compound as a chemical probe offers a promising avenue for elucidating complex biological pathways. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context. The structural features of this compound make it an attractive candidate for such applications. The piperazine (B1678402) moiety, a common pharmacophore in many approved drugs, is known for its ability to engage with a variety of biological targets. researchgate.netnih.gov The presence of a fluorine atom can enhance the molecule's metabolic stability and binding affinity, key properties for an effective chemical probe. researchgate.netbenthamscience.com

Researchers can systematically modify the this compound scaffold to generate a library of derivatives with varying selectivity and potency. These derivatives can then be screened against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to identify specific interactors. Once a high-affinity interaction is identified, the compound can be further optimized and utilized as a tool to probe the biological role of the target protein.

Table 1: Key Attributes of this compound for Chemical Probe Development

| Feature | Potential Advantage in Chemical Probe Design |

| Piperazine Ring | Versatile scaffold for interaction with diverse biological targets. researchgate.netnih.gov |

| Fluorine Atom | Enhances metabolic stability and binding affinity. researchgate.netbenthamscience.com |

| Phenolic Hydroxyl Group | Can be used as a handle for conjugation to reporter tags (e.g., fluorophores, biotin). |

| Modifiable Structure | Allows for the generation of focused libraries to optimize selectivity and potency. |

Integration into Chemical Biology Platforms and High-Throughput Screening Libraries for Target Discovery

The integration of this compound and its derivatives into chemical biology platforms and high-throughput screening (HTS) libraries is a critical step towards discovering novel biological targets. HTS allows for the rapid screening of thousands of compounds against a specific biological assay, identifying "hits" that can be further developed into lead compounds. The "drug-like" properties of the this compound scaffold, such as its relatively low molecular weight and the presence of both hydrogen bond donors and acceptors, make it an ideal constituent for HTS libraries.

Chemical biology platforms, which often employ phenotypic screening, can also leverage this compound. In a phenotypic screen, compounds are tested for their ability to induce a specific cellular phenotype, without prior knowledge of the molecular target. The diverse biological activities associated with the piperazine scaffold suggest that this compound could modulate a wide range of cellular processes, making it a valuable tool for phenotypic discovery efforts. nih.govresearchgate.net

Exploration in Targeted Protein Degradation (PROTAC) Research and Development of Degrader Building Blocks

Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The development of novel E3 ligase ligands and target-binding warheads is a key area of PROTAC research.

The this compound scaffold could serve as a versatile building block in PROTAC design. The piperazine nitrogen can be readily functionalized with a linker connected to a known E3 ligase ligand. The fluorophenol moiety, in turn, can be elaborated to create a warhead that binds to the protein of interest. The inherent modularity of this scaffold would allow for the rapid generation of PROTAC libraries to target a wide array of proteins for degradation.

Application in Chemo-proteomics and Target Deconvolution Methodologies

Chemo-proteomics aims to identify the protein targets of small molecules on a proteome-wide scale. This is often achieved by creating a "clickable" version of the small molecule, which can then be used to pull down its binding partners from a cell lysate. The phenolic hydroxyl group of this compound provides a convenient handle for the attachment of a clickable alkyne or azide (B81097) group.

This modified version of the compound could be used in techniques such as affinity-based protein profiling (ABPP) to identify its direct cellular targets. Once a list of potential targets is generated, further validation studies can be conducted to confirm the interaction and elucidate the functional consequences. This approach is particularly valuable for deorphaning the targets of compounds identified through phenotypic screens.

Design of Multi-Target Ligands Leveraging the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple signaling pathways. Multi-target ligands, which are designed to interact with several protein targets simultaneously, offer a promising therapeutic strategy for these conditions. The this compound scaffold is well-suited for the design of such ligands.

The piperazine core is a common feature in many multi-target kinase inhibitors and CNS-active agents. ontosight.ainih.gov By strategically modifying the substituents on both the piperazine and the fluorophenol rings, it is possible to create molecules that engage with multiple, disease-relevant targets. For example, one could envision a molecule based on this scaffold that inhibits both a key oncogenic kinase and a protein involved in drug resistance.

Table 2: Potential Multi-Target Applications of the this compound Scaffold

| Disease Area | Potential Target Combination | Rationale |

| Oncology | Kinase A + Kinase B | Overcoming drug resistance by targeting parallel signaling pathways. |

| Neurodegeneration | GPCR + Enzyme | Modulating neurotransmission and reducing pathological protein aggregation. |

| Inflammation | Cytokine Receptor + Intracellular Kinase | Suppressing multiple nodes of an inflammatory signaling cascade. nih.gov |

Identification of Unexplored Biological Targets and Formulation of Novel Mechanistic Hypotheses

Perhaps the most exciting future direction for this compound research lies in its potential to uncover entirely new biology. As a novel chemical entity, it may interact with previously "undrugged" or poorly characterized proteins. The application of the chemo-proteomic strategies described above could lead to the identification of such unexplored targets.

The discovery of a novel interaction between this compound and a previously uncharacterized protein would open up new avenues of research. It would allow for the formulation of new mechanistic hypotheses about the role of that protein in health and disease. This, in turn, could pave the way for the development of first-in-class therapeutics for a variety of conditions. The journey from a simple chemical scaffold to a novel biological discovery underscores the immense potential of curiosity-driven chemical biology research.

Q & A

Q. How can researchers optimize the synthetic route for 3-Fluoro-4-(1-piperazinyl)phenol to ensure high yield and purity?

To synthesize this compound, multi-step reactions are typically employed, starting with fluorinated aromatic precursors and piperazine derivatives. Key considerations include:

- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation between fluorophenyl and piperazine moieties .

- Temperature control : Maintain reactions at 0–5°C during nitration or fluorination steps to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) improves purity .

- Analytical validation : Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and LC-MS (M+H = 237.1) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies fluorine substitution patterns (e.g., δ -110 ppm for meta-fluorine) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with MeCN:H₂O (20:80) mobile phase and UV detection at 251 nm to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 237.0825 for C₁₀H₁₂FN₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition (e.g., IC₅₀) and in vivo toxicity profiles for this compound?

- Assay standardization : Validate enzyme inhibition (e.g., tyrosinase inhibition IC₅₀ = 28.9 μM ) using consistent substrate concentrations and incubation times.

- Dose-response studies : Compare in vitro IC₅₀ with in vivo LD₅₀ (>2,000 mg/kg in rodents ) to identify therapeutic windows.

- Metabolic profiling : Use LC-MS/MS to detect reactive metabolites that may explain discrepancies in toxicity .

Q. What strategies are effective for improving the bioactivity of this compound through structural modifications?

- Tail-group substitution : Replace the hydroxyl group with methoxy or benzyloxy groups to enhance lipophilicity and blood-brain barrier penetration .

- Piperazine ring functionalization : Introduce methyl or acetyl groups to the piperazine nitrogen to modulate receptor binding affinity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like tyrosinase .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- HPLC monitoring : Track degradation products (e.g., de-fluorinated or oxidized derivatives) using a gradient elution method .

- Arrhenius kinetics : Calculate activation energy (Eₐ) to predict shelf-life under storage conditions .

Q. What methodologies are recommended for studying the compound’s mechanism of enzyme inhibition?

- Kinetic assays : Determine inhibition type (competitive/uncompetitive) by analyzing Lineweaver-Burk plots with varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interaction forces with the enzyme .

- Site-directed mutagenesis : Identify critical amino acid residues in the enzyme’s active site through homology modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products